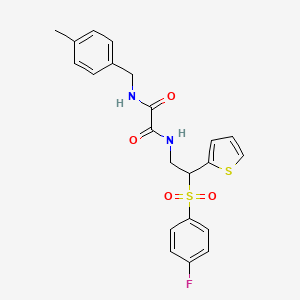

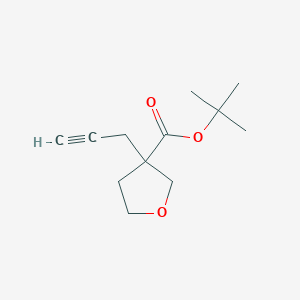

N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The use of cyclopropyl-containing compounds, like N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine, has been explored in enantioselective synthesis processes. Zhou et al. (2012) highlighted a Ni-catalyzed asymmetric ring-opening reaction of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines, using a chiral ligand. This method efficiently produces chiral γ-substituted γ-amino acid derivatives, which can be further transformed into multifunctionalized piperidines and γ-lactams, emphasizing the role of the side arm in the chiral ligand for achieving high enantioselectivity (Zhou, Wang, Li, Sun, & Tang, 2012).

Cyclopropanation of Nitrogen Heterocycles

Gagnon et al. (2007) developed a method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This approach facilitates the introduction of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, expanding the toolbox for modifying nitrogenated compounds crucial in pharmaceutical development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Metal-Catalyzed Cyclopropanation

Recent advancements include copper-catalyzed Chan-Lam cyclopropanation reactions that facilitate the synthesis of small molecules containing cyclopropane-heteroatom linkages, which are essential in medicinal chemistry. Derosa et al. (2018) have developed a scalable method that uses potassium cyclopropyl trifluoroborate for O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles, showcasing the utility of cyclopropyl groups in the construction of complex molecules (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Amination Reactions

The reactivity of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems has been explored for nucleophilic N-heterocyclic carbenes as catalyst modifiers. Grasa et al. (2001) demonstrated the use of such systems in amination reactions involving aryl chlorides, bromides, and iodides, expanding the scope of N-arylation and the synthesis of benzophenone imines, which are pivotal in synthesizing primary amines and N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).

Cyclization Reactions

Kaniraj and Maayan (2015) introduced a fast and efficient method for the cyclization of N-substituted glycine oligomers, peptoids, under microwave irradiation. This method enables the synthesis of cyclic peptoids with varied ring sizes and side chains by forming a new C-N bond through an SN2 reaction, highlighting the versatile applications of cyclopropyl groups in cyclic compound synthesis (Kaniraj & Maayan, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-3-7-15(8-4-13)18-22-20(19(25-18)21-16-9-10-16)26(23,24)17-11-5-14(2)6-12-17/h3-8,11-12,16,21H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIGJAZLPHLTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934964.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2934966.png)

![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)